molecular formula C15H20N2O2 B4014325 N-butyl-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-butyl-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B4014325
M. Wt: 260.33 g/mol
InChI Key: WFSJUXVSFZJTBO-UHFFFAOYSA-N
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Description

N-butyl-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic organic compound belonging to the class of pyrrolidine carboxamides This compound is characterized by a pyrrolidine ring substituted with a phenyl group, a butyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves the reaction of pyrrolidine derivatives with appropriate reagents. One common method involves the reaction of succinic anhydride with imines, followed by directed palladium-catalyzed C(sp3)–H functionalization

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for high yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-butyl-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The phenyl and butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-butyl-5-oxo-1-phenylpyrrolidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of enoyl-acyl carrier protein reductase (InhA), an enzyme involved in the biosynthesis of mycolic acids in Mycobacterium tuberculosis . By inhibiting this enzyme, the compound disrupts the bacterial cell wall synthesis, leading to the potential treatment of tuberculosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of activity, selectivity, and stability, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

N-butyl-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-2-3-9-16-15(19)12-10-14(18)17(11-12)13-7-5-4-6-8-13/h4-8,12H,2-3,9-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSJUXVSFZJTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1CC(=O)N(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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